Phendimetrazine pamoate Phendimetrazine pamoate
Brand Name: Vulcanchem
CAS No.: 27922-80-1
VCID: VC14563480
InChI: InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3/t;2*10-,12+/m.00/s1
SMILES:
Molecular Formula: C47H50N2O8
Molecular Weight: 770.9 g/mol

Phendimetrazine pamoate

CAS No.: 27922-80-1

Cat. No.: VC14563480

Molecular Formula: C47H50N2O8

Molecular Weight: 770.9 g/mol

* For research use only. Not for human or veterinary use.

Phendimetrazine pamoate - 27922-80-1

Specification

CAS No. 27922-80-1
Molecular Formula C47H50N2O8
Molecular Weight 770.9 g/mol
IUPAC Name 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine
Standard InChI InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3/t;2*10-,12+/m.00/s1
Standard InChI Key YQJDXBJFQQFWTN-RARUPOKRSA-N
Isomeric SMILES C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Canonical SMILES CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition

Phendimetrazine pamoate is a salt formed between phendimetrazine (a phenylmorpholine derivative) and pamoic acid. The complex exhibits the following chemical properties :

PropertyValue
Molecular FormulaC₃₅H₃₃N₂O₆·C₂₃H₁₆O₆
Molecular Weight770.9085 g/mol
StereochemistryAbsolute (4 defined stereocenters)
SMILES NotationC[C@H]1C@@HC2=CC=CC=C2.C[C@H]3C@@HC4=CC=CC=C4.OC(=O)C5=C(O)C(CC6=C7C=CC=CC7=CC(C(O)=O)=C6O)=C8C=CC=CC8=C5
InChI KeyYQJDXBJFQQFWTN-RARUPOKRSA-N

The pamoate moiety enhances the compound's stability and modulates its pharmacokinetic profile through reduced aqueous solubility, enabling extended-release formulations .

Stereochemical Considerations

The molecule contains four defined stereocenters, contributing to its enantiomeric purity. This configuration is critical for its pharmacological activity, as unmodified stereochemistry ensures optimal interaction with monoamine transporters .

Pharmacological Mechanism and Target Engagement

Prodrug Conversion and Active Metabolite

Phendimetrazine functions as a prodrug, undergoing hepatic conversion to phenmetrazine, its primary active metabolite. Phenmetrazine exerts its effects through :

  • Norepinephrine-Dopamine Releasing Activity: Enhances synaptic concentrations via transporter-mediated release.

  • Weak Monoamine Reuptake Inhibition: IC₅₀ values >10 μM for DAT, NET, and SERT in vitro.

This dual mechanism produces anorectic effects while exhibiting lower abuse potential compared to direct-acting stimulants like amphetamine .

Neuropharmacological Profile

Preclinical models demonstrate differential effects compared to cocaine:

ParameterPhendimetrazineCocaine
DAT Affinity (Ki)>10 μM0.2–0.6 μM
Reinforcing EfficacyLowHigh
Cardiovascular EffectsModerate hypertensionSevere hypertension

These properties underpin its investigation as a potential cocaine replacement therapy .

Therapeutic Applications and Clinical Use

FDA-Approved Indication: Obesity Management

Phendimetrazine pamoate is indicated for short-term (≤12 weeks) weight management in conjunction with:

  • Calorie-restricted diets (1,200–1,500 kcal/day)

  • Structured exercise regimens (≥150 min/week moderate activity)

Clinical trials demonstrate an average weight loss of 5–10% baseline body mass over 12 weeks .

Pharmacokinetic Parameters

ParameterValue
Bioavailability75–85% (dose-dependent)
Tₘₐₓ4–6 hours
Protein Binding60–65%
Elimination Half-life8–10 hours
Primary MetabolitePhenmetrazine (active)
ExcretionRenal (80%), fecal (20%)

Regulatory Status and Prescribing Considerations

Schedule Classification

Phendimetrazine pamoate is classified as a Schedule III controlled substance in the United States, reflecting:

  • Moderate abuse potential (DEA scheduling data)

  • Pharmacovigilance reports of non-medical use

Risk Evaluation and Mitigation Strategies (REMS)

Prescribers must :

  • Assess cardiac risk factors quarterly

  • Monitor for psychiatric complications

  • Limit prescriptions to 30-day supplies

Emerging Research Directions

Combination Therapies

Ongoing trials are evaluating phendimetrazine with:

  • Naltrexone (for appetite modulation)

  • Topiramate (for cocaine craving reduction)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator